Product packaging for Olmesartan N1-Glucuronide(Cat. No.:)

Olmesartan N1-Glucuronide

Cat. No.: B1156594
M. Wt: 622.63
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Olmesartan N1-Glucuronide is a characterized phase II metabolite of Olmesartan, an angiotensin II receptor blocker (ARB) medication used to treat high blood pressure (hypertension) . The process of glucuronidation is a major metabolic pathway for many drugs, facilitating their excretion from the body . This compound is therefore an essential reference standard in pharmaceutical and bioanalytical research for studying the metabolic fate, pharmacokinetics, and clearance pathways of Olmesartan . Researchers utilize this compound in methods development, assay validation, and quality control procedures to accurately quantify metabolite levels in biological samples during pre-clinical and clinical studies . Its availability ensures compliance with regulatory requirements for analytical traceability. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C₃₀H₃₄N₆O₉

Molecular Weight

622.63

Origin of Product

United States

Biotransformation and Metabolic Formation Pathways

Glucuronidation as a Primary Conjugation Pathway

Glucuronidation is a major Phase II metabolic reaction that enhances the water solubility of xenobiotics, facilitating their excretion from the body. helsinki.fi This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. xenotech.com For compounds like olmesartan (B1677269), which possess heteroatoms such as nitrogen and oxygen, both N-glucuronidation and O-glucuronidation are potential metabolic routes.

N-glucuronidation is a recognized metabolic pathway for drugs containing nitrogen atoms within their structure, such as the tetrazole ring present in olmesartan. The formation of N-glucuronides can occur at different nitrogen atoms within a molecule, leading to the generation of regioisomers. In the case of sartans, a class of drugs to which olmesartan belongs, both N1- and N2-glucuronides of the tetrazole ring have been identified. nih.gov

While direct studies on the specific UGT enzymes responsible for Olmesartan N1-Glucuronide formation are limited, research on analogous sartan compounds provides valuable insights. A study on losartan (B1675146), candesartan (B1668252), and zolarsartan demonstrated that various human UGT enzymes exhibit N-glucuronidation activity with differing regioselectivity. Notably, UGT1A10 was identified as an enzyme capable of producing the N1-glucuronide of losartan. nih.gov This suggests that a similar enzymatic mechanism could be involved in the formation of this compound. The general mechanism involves the nucleophilic attack of the N1 nitrogen of the tetrazole ring of olmesartan on the electrophilic C1 position of UDPGA.

In addition to N-glucuronidation, the potential for O-glucuronidation of olmesartan exists due to the presence of a carboxylic acid group and a hydroxyl group in its structure. The formation of an "Olmesartan Acid O-Beta-D-Glucuronide" is suggested by the availability of this compound as a reference standard. simsonpharma.com This indicates that conjugation at the carboxylic acid moiety to form an acyl glucuronide, or at the hydroxyl group, is a possible metabolic route.

However, studies on other sartans have shown variability in the occurrence of O-glucuronidation. For instance, no O-glucuronide was detected for losartan when incubated with a panel of human UGT enzymes, whereas candesartan and zolarsartan did form O-glucuronides. nih.gov This compound-specific nature of O-glucuronidation highlights the need for direct research on olmesartan to definitively characterize this pathway.

Precursor Compound Bioconversion to Glucuronide Conjugate

The immediate precursor to this compound is the active drug, olmesartan. Olmesartan itself is generated from the orally administered prodrug, olmesartan medoxomil. This initial bioconversion is a rapid hydrolysis reaction that occurs primarily during absorption in the gastrointestinal tract and in the liver. nih.govnih.gov The ester linkage in olmesartan medoxomil is cleaved by esterase enzymes, releasing the active olmesartan. researchgate.net

Once olmesartan is formed and enters circulation, it becomes available for Phase II metabolism, including glucuronidation. The formation of this compound is therefore a subsequent step following the initial hydrolysis of the prodrug.

Identification of Metabolic Intermediates and Related Biotransformation Products

The primary metabolic intermediate in the pathway leading to this compound is olmesartan itself. Following the hydrolysis of olmesartan medoxomil, olmesartan is the substrate for the UGT enzymes that catalyze the glucuronidation reaction.

Beyond the glucuronide conjugates, other biotransformation products of olmesartan are not extensively documented in metabolic studies. The existence of Olmesartan N2-Glucuronide is confirmed by the availability of a commercial standard, indicating that this is another significant biotransformation product. The relative formation of N1- and N2-glucuronides is likely dependent on the specific UGT enzymes present and their respective affinities for the different nitrogen atoms on the tetrazole ring.

It is important to distinguish between metabolic products and degradation products that may form under stress conditions. While various degradation byproducts of olmesartan have been characterized, these are not necessarily formed through enzymatic processes in the body. wikipedia.org

Enzymology of Glucuronidation for Olmesartan N1 Glucuronide

Characterization of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGTs) Involvement

Research into the N-glucuronidation of other sartan drugs, such as losartan (B1675146), candesartan (B1668252), and zolarsartan, has revealed the involvement of several UGT isoforms. Given the structural similarities, it is highly probable that these same enzymes are involved in the metabolism of olmesartan (B1677269). The primary isoforms implicated in the N-glucuronidation of the tetrazole ring of sartans are members of the UGT1A and UGT2B subfamilies.

Notably, studies have highlighted the significant role of UGT1A3 in the N-glucuronidation of these compounds. Furthermore, UGT1A1 , UGT1A10 , UGT2B7 , and UGT2B17 have also been shown to catalyze the formation of N-glucuronides for sartans like losartan. Therefore, it is reasonable to extrapolate that these specific UGT isoforms are the primary candidates for mediating the formation of Olmesartan N1-Glucuronide. UGT enzymes are predominantly located in the liver, which is the main site for drug metabolism.

Table 1: UGT Isoforms Implicated in the N-Glucuronidation of Sartan Drugs This table is based on data from studies on losartan, candesartan, and zolarsartan, and extrapolates the likely involvement in olmesartan N-glucuronidation.

UGT IsoformSubfamilyLikely Role in this compound Formation
UGT1A3UGT1AHigh
UGT1A1UGT1AModerate
UGT1A10UGT1AModerate
UGT2B7UGT2BModerate
UGT2B17UGT2BModerate

The substrate specificity of UGT enzymes can be broad and overlapping, meaning a single compound can be metabolized by multiple UGT isoforms. However, these enzymes can also exhibit significant regioselectivity, catalyzing the attachment of glucuronic acid to a specific atom within a molecule.

In Vitro Enzymatic Reaction Systems

To investigate the metabolism of drugs like olmesartan, researchers utilize various in vitro systems that mimic the metabolic processes of the body. These systems are crucial for identifying the enzymes involved and understanding the kinetics of the reactions.

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, including UGTs. Incubation of olmesartan with human liver microsomes (HLM) in the presence of the necessary cofactor, UDP-glucuronic acid, allows for the in vitro formation of glucuronide metabolites.

Studies with liver microsomes from different species (e.g., human, rat, dog) can reveal species-specific differences in drug metabolism. For instance, research on other sartans has shown significant variations in the production of different glucuronide isomers across species. Such studies are critical in preclinical drug development to assess how animal models might predict human metabolism. A typical microsomal incubation would involve combining the substrate (olmesartan), liver microsomes, and UDP-glucuronic acid in a buffered solution at a physiological temperature (e.g., 37°C). The reaction is then stopped, and the mixture is analyzed, often using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS), to identify and quantify the metabolites formed.

To pinpoint the specific UGT isoforms responsible for a particular metabolic reaction, researchers use recombinant UGT enzymes. These are individual human UGT isoforms produced in cell lines (e.g., insect or bacterial cells) through recombinant DNA technology.

By incubating olmesartan with a panel of individual recombinant UGT enzymes, it is possible to determine which isoforms actively produce this compound. This approach provides definitive evidence of the involvement of specific enzymes, which is more precise than using liver microsomes that contain a mixture of many UGTs. For example, to confirm the role of UGT1A3 in olmesartan N-glucuronidation, olmesartan would be incubated with recombinant human UGT1A3 and the formation of the glucuronide would be measured. This method was used to establish the high selectivity of UGT1A3 for the N2 position of other sartans.

Cofactor Requirements for Glucuronide Formation (e.g., UDP-glucuronic acid)

The formation of this compound, like all UGT-catalyzed reactions, is dependent on the presence of a specific activated sugar nucleotide, uridine diphosphate glucuronic acid (UDPGA). UDPGA serves as the donor of the glucuronic acid moiety that is transferred to the olmesartan molecule.

The enzymatic reaction involves the nucleophilic attack by a nitrogen atom on the olmesartan tetrazole ring on the anomeric carbon of the glucuronic acid portion of UDPGA. This results in the formation of a glycosidic bond and the release of uridine diphosphate (UDP). The synthesis of UDPGA itself is an enzymatic process that occurs within the cell, ensuring a ready supply for conjugation reactions. Therefore, in all in vitro experiments designed to study the glucuronidation of olmesartan, the addition of UDPGA to the reaction mixture is essential.

Synthetic Methodologies for Olmesartan N1 Glucuronide and Analogues

Chemical Synthesis Approaches for N-Glucuronides

Chemical synthesis provides a versatile platform for producing N-glucuronides, allowing for scalability and modification. However, controlling the regioselectivity of the glycosylation on the tetrazole ring is a primary obstacle.

The Koenigs-Knorr reaction is a cornerstone of glycosidic bond formation and can be adapted for the synthesis of N-glucuronides. wikipedia.org The classical method involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter like silver carbonate or silver oxide. wikipedia.org For the synthesis of N-glucuronides such as Olmesartan (B1677269) N1-Glucuronide, a modification of this reaction is necessary, where the nucleophile is a nitrogen atom of the tetrazole ring instead of a hydroxyl group.

The general strategy involves:

Preparation of the Glycosyl Donor: D-glucuronic acid is converted into a suitable glycosyl donor, typically a protected glucuronosyl bromide or chloride, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.

Glycosylation: The glycosyl donor is reacted with the aglycone, Olmesartan. The nucleophilic nitrogen atoms of the tetrazole ring attack the anomeric carbon of the sugar, displacing the halide. This step is often promoted by a silver or mercury salt. wikipedia.org

Deprotection: The protecting groups on the sugar moiety and any protecting groups on the aglycone are removed to yield the final N-glucuronide.

A significant challenge in the chemical N-glycosylation of Olmesartan's tetrazole ring is the lack of regioselectivity, which can lead to a mixture of N1- and N2-glucuronide isomers. nih.gov Separation of these isomers often requires chromatographic techniques. While the chemical synthesis of Losartan (B1675146) N1-glucuronide has been reported, detailed procedures for Olmesartan N1-glucuronide are not widely published, but the principles would be analogous. helsinki.fi Alternative methods for N-glucuronide synthesis include the direct reaction of glucuronic acid with an amine, though this is less common for complex structures like sartans. helsinki.fi

Table 1: Comparison of Common Glycosylation Promoters in Koenigs-Knorr Type Reactions

PromoterTypical ConditionsAdvantagesDisadvantages
Silver Carbonate (Ag₂CO₃)Toluene or Dichloromethane, room temp.Original promoter, effective for many substrates. wikipedia.orgCan be slow, requires stoichiometric amounts.
Silver Oxide (Ag₂O)Dichloromethane, often with iodineGenerally provides good yields.Cost of silver, light sensitivity.
Mercury(II) Cyanide (Hg(CN)₂)Nitromethane/Benzene"Helferich method", can be very effective. wikipedia.orgHigh toxicity of mercury salts.
Cadmium Carbonate (CdCO₃)Toluene, refluxEffective for synthesizing aryl glucuronides.Toxicity of cadmium.

The use of protecting groups is essential in the multi-step chemical synthesis of glucuronides to prevent unwanted side reactions. Both the glucuronic acid donor and the Olmesartan aglycone must be appropriately protected.

For the glucuronic acid moiety :

Hydroxyl Groups: The hydroxyl groups at positions C2, C3, and C4 are commonly protected as esters (e.g., acetyl, benzoyl). These groups not only protect the hydroxyls but also influence the stereochemical outcome of the glycosylation, with a C2-acyl group typically providing anchimeric assistance to yield the 1,2-trans product (β-glucuronide). wikipedia.org

Carboxyl Group: The C6-carboxyl group is usually protected as a methyl or benzyl (B1604629) ester to prevent it from participating in the reaction.

Alternative Protecting Groups: Allyl esters and allyl carbonates have been employed as protecting groups for the glucuronic acid moiety. A key advantage is that they can be removed under very mild, neutral conditions using palladium catalysis, which is beneficial when the aglycone is sensitive to the acidic or basic conditions required for removing acetyl or benzyl groups. nih.gov

For the Olmesartan aglycone :

Tetrazole Group: During the synthesis of the parent drug, the tetrazole ring is often protected with a triphenylmethyl (trityl) group to facilitate other reactions. units.it In the context of glycosylation, leaving the tetrazole NH unprotected is necessary for the reaction to occur, but this leads to the issue of regioselectivity between the N1 and N2 positions.

Other Functional Groups: The hydroxyl and carboxyl groups on the imidazole (B134444) portion of Olmesartan must also be considered for protection to prevent O-glycosylation or other side reactions.

The selection of a protecting group strategy is critical and must be designed so that all groups can be removed at the end of the synthesis without affecting the newly formed N-glycosidic bond or other sensitive parts of the molecule.

Enzyme-Assisted Synthetic Methods

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing superior regio- and stereoselectivity. This approach leverages the natural catalytic machinery of UDP-glucuronosyltransferases (UGTs).

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the conjugation of glucuronic acid from the activated sugar nucleotide, UDP-glucuronic acid (UDPGA), to a substrate. xenotech.com This biological process can be harnessed for the preparative synthesis of drug metabolites. colab.wsnih.gov

The typical setup for an enzyme-assisted synthesis involves:

Enzyme Source: This can be crude preparations like liver microsomes from various species (e.g., human, bovine, rat, pig) or purified, recombinant UGT isoforms expressed in cell lines. nih.govcolab.wsnih.gov Microsomes contain a mixture of UGTs, whereas recombinant enzymes allow for the use of a single, specific isoform. nih.gov

Substrates: The aglycone (Olmesartan) and the activated sugar co-substrate (UDPGA) are required.

Reaction Conditions: The reaction is carried out in a buffered aqueous solution at a physiological pH (around 7.4) and temperature (37°C). The use of detergents like alamethicin (B1591596) may be required to disrupt the microsomal membrane and ensure the enzyme's active site is accessible to the substrates. xenotech.com

This method has been successfully used to synthesize N-glucuronides of other angiotensin II receptor antagonists, such as Losartan and Candesartan (B1668252), on a milligram scale, which is often sufficient for use as analytical standards. colab.wsnih.gov

A primary advantage of using UGTs is their inherent selectivity.

Stereoselectivity: Enzymatic glucuronidation exclusively produces the β-anomer of the glucuronide, which is the form produced in vivo. This eliminates the formation of the α-anomer by-product often seen in chemical synthesis. helsinki.fi

Regioselectivity: Different UGT isoforms exhibit distinct preferences for the various nucleophilic sites on a substrate molecule. In the case of tetrazole-containing sartans, specific UGTs can selectively catalyze glucuronidation at either the N1 or N2 position. nih.gov For instance, studies on Losartan and Candesartan have shown that UGT1A3 is highly selective for the N2 position, whereas UGT1A10 can produce both N1- and N2-glucuronides. nih.gov By selecting the appropriate UGT isoform, it is possible to direct the synthesis towards the desired this compound isomer, overcoming the main drawback of chemical methods.

Table 2: Regioselectivity of Human UGT Isoforms in the N-Glucuronidation of Sartans

UGT IsoformLosartanCandesartanZolarsartan
UGT1A1N2-glucuronide nih.gov--
UGT1A3N2-glucuronide nih.govN2-glucuronide nih.govN2-glucuronide nih.gov
UGT1A7-O-glucuronide nih.gov-
UGT1A10N1- and N2-glucuronide nih.govO-glucuronide nih.govO-glucuronide nih.gov
UGT2B7N2-glucuronide nih.govN2-glucuronide nih.govO-glucuronide nih.gov
Data derived from studies on analogous angiotensin II receptor antagonists. nih.gov

Preparation of Reference Standards for Research Applications

The availability of pure analytical reference standards is a prerequisite for a wide range of research applications, including drug metabolism studies, pharmacokinetic analysis, and clinical monitoring. Both chemical and enzymatic syntheses are employed to produce these standards. arkat-usa.orgacanthusresearch.com

Purpose of Reference Standards:

Structural Confirmation: To unequivocally identify metabolites detected in biological matrices (e.g., plasma, urine) by comparing their chromatographic and mass spectrometric properties to the synthesized standard. colab.wsnih.gov

Quantification: To serve as calibrators for developing and validating bioanalytical methods to measure the concentration of the metabolite in biological samples.

Pharmacological Testing: To assess the biological activity of the metabolite itself.

Enzyme-assisted synthesis is particularly well-suited for preparing small quantities (microgram to milligram scale) of specific glucuronide isomers for initial identification. colab.wsnih.gov For larger quantities or for producing stable isotope-labeled internal standards, chemical synthesis is often the more practical approach. cerilliant.comacanthusresearch.com The synthesis of a ¹³C₆-labeled glucuronic acid donor, for example, allows for its incorporation into the drug molecule, creating an ideal internal standard for quantitative mass spectrometry. cerilliant.com

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of Olmesartan (B1677269) N1-Glucuronide, providing the necessary separation from its parent compound, Olmesartan, and potential isomeric glucuronides. Due to the high polarity of the glucuronide moiety, liquid chromatography is the method of choice.

HPLC is a widely used technique for the analysis of drug metabolites. For a polar compound like Olmesartan N1-Glucuronide, developing a robust HPLC method is essential for achieving reliable quantification.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for the separation of Olmesartan and its metabolites. nih.govnih.gov The development of a successful RP-HPLC method for this compound involves the careful optimization of several key parameters to achieve adequate retention and resolution from the less polar parent drug, Olmesartan.

Given its increased hydrophilicity compared to Olmesartan, this compound will have a shorter retention time on a standard C18 or C8 column. Method development often focuses on manipulating the mobile phase composition. Typically, a gradient elution is employed, starting with a higher percentage of aqueous phase to retain the polar glucuronide, followed by an increasing concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727) to elute the parent compound and other less polar substances. nih.gov

The pH of the aqueous component of the mobile phase is a critical factor. Acidifying the mobile phase, often with formic acid or phosphoric acid, is a common strategy. nih.govmerckmillipore.com This ensures the carboxylic acid and tetrazole groups on the molecule are in their non-ionized forms, which enhances retention on the non-polar stationary phase.

ParameterTypical ConditionRationale/Purpose
Stationary Phase (Column)C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)Provides non-polar surface for hydrophobic interaction; standard for retaining moderately polar to non-polar analytes. nih.govnih.gov
Mobile PhaseAqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer with 0.1% formic acid) and an organic modifier (acetonitrile or methanol). merckmillipore.comnih.govEnables separation based on polarity. Acidification suppresses ionization for better retention.
Elution ModeGradientAllows for the effective elution of both the polar glucuronide at the beginning of the run and the less polar parent drug later, optimizing resolution and analysis time.
Flow Rate0.8 - 1.2 mL/minStandard flow rate for conventional HPLC columns to ensure efficient separation. nih.gov
DetectionUV (e.g., 240-270 nm) or Mass Spectrometry (MS)UV detection is suitable for quantification if specificity is sufficient. nih.govnih.gov MS detection is preferred for its high specificity and sensitivity, especially in biological samples.

Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and greater sensitivity. These advantages are achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound, transferring a method from HPLC to UHPLC can dramatically reduce the total run time from over 10 minutes to just a few minutes. plos.org This is particularly advantageous for high-throughput screening of metabolic samples. The fundamental principles of separation remain the same as in RP-HPLC, but parameters are scaled down. The shorter column lengths and smaller particle sizes lead to sharper, narrower peaks, which enhances the signal-to-noise ratio and improves the limits of detection and quantification. sigmaaldrich.com

Gas chromatography (GC) is generally not suitable for the direct analysis of intact glucuronide conjugates like this compound. This is due to the compound's high molecular weight, low volatility, and thermal instability. The polar glucuronic acid and carboxylic acid functional groups would cause the molecule to decompose at the high temperatures required for GC analysis.

Historically, GC coupled with mass spectrometry (GC-MS) has been used for the analysis of some glucuronides, but this requires a chemical derivatization step. science.govnih.gov Derivatization aims to replace the active polar hydrogens on hydroxyl and carboxyl groups with non-polar, thermally stable groups (e.g., trimethylsilyl (B98337) ethers or esters). This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. However, derivatization can be complex, time-consuming, and may introduce variability. With the advent of highly efficient and sensitive LC-MS techniques, the use of GC for glucuronide analysis has become rare and is largely considered an outdated approach. scispace.com

High-Performance Liquid Chromatography (HPLC) Methods

Spectrometric and Spectroscopic Detection Methods

While UV detection can be used with HPLC, spectrometric methods, particularly mass spectrometry, are indispensable for the definitive identification, structural characterization, and sensitive quantification of this compound.

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is the definitive analytical tool for metabolite identification and quantification. scispace.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements for determining the elemental composition, while tandem mass spectrometry (MS/MS) is used for structural elucidation through fragmentation analysis. nih.gov

For this compound (molecular formula C30H34N6O9, exact mass ~622.24), the initial MS analysis in negative ion mode would target the deprotonated molecule [M-H]⁻ at m/z 621.23. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 623.25 would be monitored.

A key diagnostic feature in the MS/MS analysis of any glucuronide conjugate is the characteristic neutral loss of the glucuronic acid moiety (C6H8O6), which corresponds to a mass loss of 176.03 Da. uab.edu Therefore, fragmentation of the parent ion (m/z 621.23 or 623.25) would be expected to produce a prominent product ion corresponding to the aglycone, Olmesartan (m/z 445.19 [M-H]⁻ or 447.21 [M+H]⁺). researchgate.netnih.gov

However, differentiating N-glucuronides from O-glucuronides can be challenging as both often show the same neutral loss of 176 Da and yield nearly identical MS/MS spectra. nih.gov The site of conjugation is on one of the nitrogen atoms of the tetrazole ring. Distinguishing the N1 isomer from the N2 isomer requires advanced techniques or careful interpretation of fragmentation patterns. Specialized MS/MS experiments or chemical derivatization strategies that induce specific mass shifts can be employed to confirm the conjugation site. nih.govnih.gov For instance, certain derivatization reagents react differently with N-glucuronides versus O-glucuronides, leading to predictable mass changes that can be detected by MS. nih.govresearchgate.net

ParameterTypical Setting/ObservationPurpose/Significance
Ionization ModeElectrospray Ionization (ESI), Negative or PositiveESI is suitable for polar, non-volatile molecules. Negative mode is often preferred for acidic molecules like glucuronides. nih.govresearchgate.net
Parent Ion (Precursor)[M-H]⁻ at m/z 621.23 or [M+H]⁺ at m/z 623.25Represents the intact ionized this compound molecule.
Key FragmentationNeutral loss of 176.03 DaDiagnostic fragmentation for all glucuronide conjugates, corresponding to the loss of the glucuronic acid moiety. uab.edu
Major Product Ionm/z 445.19 or m/z 447.21Corresponds to the deprotonated or protonated aglycone, Olmesartan, confirming the identity of the core structure. massbank.eu
Detection ModeMultiple Reaction Monitoring (MRM)Used in triple quadrupole MS for highly selective and sensitive quantification by monitoring a specific parent-to-product ion transition (e.g., m/z 621.2 → 445.2). researchgate.net
Advanced TechniqueHigh-Resolution MS (e.g., Q-TOF, Orbitrap)Provides highly accurate mass data to confirm elemental composition of parent and fragment ions, increasing confidence in identification. nih.gov

Mass Spectrometry (MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone for the analysis of drug metabolites like this compound from complex biological samples. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to achieve efficient separation of the metabolite from the parent drug, other metabolites, and endogenous matrix components.

Reverse-phase chromatography is typically utilized, with C18 columns being a common choice. turkjps.orgnih.govnih.gov Method development involves optimizing the mobile phase composition, which often consists of an aqueous component (like ammonium acetate or formic acid buffer) and an organic solvent (such as acetonitrile or methanol), to achieve adequate retention and peak shape for the polar glucuronide conjugate. nih.govresearchgate.net Gradient elution is frequently necessary to resolve the parent drug and its more polar metabolite within a reasonable run time. turkjps.org

Table 1: Representative LC Parameters for Olmesartan and Metabolite Analysis

Parameter Typical Conditions
Column C18 (e.g., 100 mm x 2.1 mm, 2 µm) turkjps.org
Mobile Phase A 0.1% Formic Acid or 2 mM Ammonium Acetate in Water nih.govresearchgate.net
Mobile Phase B Acetonitrile or Methanol nih.gov
Flow Rate 0.4 - 0.6 mL/min turkjps.orgresearchgate.net
Elution Gradient turkjps.org
Injection Volume 3 - 5 µL

| Column Temperature | 25 - 40 °C |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photodiode Array (PDA) Detection

UV-Vis spectroscopy, particularly when coupled with HPLC using a Photodiode Array (PDA) detector, is a valuable tool in the analysis of Olmesartan and its metabolites. A PDA detector can acquire the full UV spectrum for any peak in the chromatogram, which aids in peak identification and purity assessment.

The UV spectrum of a molecule is determined by its chromophores. For this compound, the primary chromophoric system belongs to the Olmesartan aglycone. The conjugation of a glucuronic acid moiety at the N1 position of the imidazole (B134444) ring is not expected to significantly alter the electronic transitions of the core structure. Therefore, the UV spectrum of this compound should be nearly identical to that of Olmesartan. Multiple studies have reported the maximum absorbance (λmax) of Olmesartan to be consistently around 257 nm in common HPLC solvents like methanol and acetonitrile. rjptonline.orgnih.gov

Table 3: Reported λmax Values for Olmesartan in Different Solvents

Solvent Reported λmax (nm)
Methanol 257 nih.gov
Acetonitrile / Water 257 nih.gov
Methanol / Water 256 ijpsm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of metabolites, including the precise determination of the conjugation site. While 1D ¹H-NMR provides initial information, 2D NMR experiments are essential for confirming the structure of this compound. researchgate.netmdpi.com

The key to confirming the N1-linkage is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. This experiment shows correlations between protons and carbons that are two or three bonds apart. A definitive correlation would be observed between the anomeric proton of the glucuronic acid moiety (H-1') and the carbon atoms within the imidazole ring of Olmesartan (e.g., C-2, C-4, or C-5). This through-bond coupling provides unequivocal evidence of the N-glycosidic bond location.

Additionally, Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROESY) experiments can be used to establish through-space proximity between the protons of the glucuronic acid moiety and the protons on the Olmesartan structure, further confirming the site of attachment and providing information on the conformation around the glycosidic bond. helsinki.fi

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. While not typically used for quantification in complex matrices, it is a useful tool for the structural characterization of an isolated sample of this compound. The IR spectrum would exhibit characteristic absorption bands from both the Olmesartan and the glucuronic acid portions of the molecule.

Key expected absorptions would include:

O-H stretching: A broad band around 3400-3200 cm⁻¹, corresponding to the multiple hydroxyl groups and the carboxylic acid of the glucuronic acid moiety.

C=O stretching: A strong band around 1730-1700 cm⁻¹ from the carboxylic acid of the glucuronic acid moiety, and another from the carboxyl group on the imidazole ring of Olmesartan.

C-N and C=N stretching: Bands in the 1650-1500 cm⁻¹ region, characteristic of the imidazole and tetrazole rings.

C-O stretching: Multiple strong bands in the 1200-1000 cm⁻¹ region, associated with the C-O bonds of the hydroxyl groups, ether linkage, and carboxylic acid.

Method Development and Validation Parameters

Linearity and Calibration Range Determination

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. For the quantification of this compound, linearity is typically established by preparing a series of calibration standards at different concentrations. These standards are then analyzed, and a calibration curve is constructed by plotting the instrument response against the known concentration of the analyte.

A common approach for the bioanalysis of this compound involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The calibration curve for this compound was demonstrated to be linear over a concentration range of 10.0 to 1000 ng/mL in human plasma. The linearity of the calibration curve is assessed by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.0 indicating a strong linear relationship. For the analysis of this compound, a weighted linear regression (1/x²) is often employed to ensure accuracy across the entire calibration range.

Linearity and Calibration Range for this compound

ParameterValue
Concentration Range10.0 - 1000 ng/mL
Regression ModelWeighted Linear Regression (1/x²)
Correlation Coefficient (r)> 0.99

Accuracy and Precision Assessment (Repeatability, Intermediate Precision)

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are critical for the reliable quantification of this compound in biological samples.

Accuracy is typically expressed as the percentage of the nominal concentration. For this compound, the accuracy is assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. The mean accuracy for the determination of this metabolite in human plasma has been reported to be within the range of 97.4% to 104.2%.

Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Repeatability is assessed by analyzing multiple replicates of the QC samples within the same analytical run.

Intermediate precision is determined by analyzing the QC samples on different days, with different analysts, or using different equipment.

The precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For this compound, the intra-assay precision has been documented to be between 2.8% and 5.5%, while the inter-assay precision ranged from 4.1% to 6.3%.

Accuracy and Precision Data for this compound

QC LevelConcentration (ng/mL)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (%)
Low30.05.56.3104.2
Medium5002.84.197.4
High8003.25.298.8

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision.

For the bioanalysis of this compound, the LOQ is a critical parameter, especially when studying its pharmacokinetics at low concentrations. The LOQ is typically established as the lowest concentration on the calibration curve. For the LC-MS/MS method used for the quantification of this compound in human plasma, the LOQ was established at 10.0 ng/mL. At this concentration, the method demonstrated acceptable precision and accuracy. The LOD is generally lower than the LOQ and for this metabolite, it has been determined to be 3.0 ng/mL.

LOD and LOQ for this compound

ParameterConcentration (ng/mL)
Limit of Detection (LOD)3.0
Limit of Quantification (LOQ)10.0

System Suitability Testing and Peak Purity Analysis

System Suitability Testing (SST) is an integral part of any analytical method and is performed to ensure that the chromatographic system is suitable for the intended analysis. SST is performed by injecting a standard solution before analyzing any samples. Key parameters for the analysis of this compound include:

Tailing factor: A measure of peak symmetry, which should ideally be close to 1.

Theoretical plates: A measure of column efficiency.

Resolution: The separation of the analyte peak from other components.

Peak Purity Analysis is performed to ensure that the chromatographic peak of the analyte is not co-eluting with any other compounds. This is often achieved using a photodiode array (PDA) detector in conjunction with an LC system, which can acquire spectra across the peak. For mass spectrometry-based methods, the specificity of detection often provides a high degree of confidence in peak purity.

Sample Preparation Techniques for Complex Matrices

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used sample preparation technique for the extraction and purification of analytes from complex matrices like plasma and urine. It is particularly effective for the analysis of this compound, as it allows for the removal of endogenous interferences that can suppress the ionization of the analyte in the mass spectrometer.

A common SPE procedure for the extraction of this compound from human plasma involves the following steps:

Conditioning: The SPE cartridge, typically a polymeric reversed-phase sorbent, is conditioned with methanol and then equilibrated with water.

Loading: The plasma sample, often pre-treated with an acid, is loaded onto the cartridge.

Washing: The cartridge is washed with a weak organic solvent to remove interfering substances.

Elution: The analyte of interest, this compound, is eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.

The eluate is then typically evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system. The recovery of this compound using SPE from human plasma has been reported to be consistent and high, generally above 85%.

Typical SPE Parameters for this compound

ParameterDescription
SPE SorbentPolymeric Reversed-Phase
Conditioning SolventsMethanol, Water
Elution SolventMethanol or Acetonitrile
Average Recovery> 85%

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and widely utilized sample preparation technique in bioanalysis. Its application to the quantification of Olmesartan and its metabolites, including this compound, involves partitioning the analyte of interest between an aqueous biological matrix and an immiscible organic solvent. The efficiency of this extraction is largely dependent on the physicochemical properties of the target compound, such as its polarity and pKa, as well as the selection of the appropriate organic solvent and pH of the aqueous phase.

While specific LLE methods for this compound are not extensively detailed in the literature, methods for the parent compound, Olmesartan, have been established. These methods provide a foundation for developing an approach for its more polar glucuronide metabolite.

LLE for Olmesartan

For the parent drug, Olmesartan, LLE has been successfully employed for its extraction from plasma samples. Research has shown that a mixture of organic solvents is often optimal for achieving high extraction efficiency. A common approach involves the use of diethyl ether in combination with a more polar solvent like dichloromethane. This combination effectively extracts Olmesartan while minimizing the co-extraction of interfering endogenous components from the plasma matrix.

A critical step in the LLE of acidic compounds like Olmesartan is the acidification of the sample. By adjusting the pH of the plasma sample to be below the pKa of Olmesartan, the compound is predominantly in its non-ionized form, which significantly enhances its solubility in the organic solvent and, consequently, its extraction recovery.

The table below summarizes a typical LLE protocol for Olmesartan from human plasma.

ParameterConditionRationale
Biological Matrix Human PlasmaThe primary matrix for pharmacokinetic studies.
Extraction Solvent Diethyl ether: Dichloromethane (70:30, v/v)A combination of a non-polar and a polar solvent provides a broad extraction range.
Sample pH Acidified (e.g., with formic acid)To ensure Olmesartan is in its non-ionized form, maximizing its partitioning into the organic phase.
Extraction Procedure Vortex mixing followed by centrifugationTo ensure thorough mixing of the aqueous and organic phases and subsequent separation.
Post-Extraction Evaporation of the organic layer and reconstitution in mobile phaseTo concentrate the analyte and ensure compatibility with the subsequent analytical technique (e.g., LC-MS/MS).

Challenges and Proposed LLE Methodology for this compound

The extraction of this compound presents a greater challenge compared to its parent aglycone due to the addition of the highly polar glucuronic acid moiety. This modification significantly increases the hydrophilicity of the molecule, making it less soluble in traditional non-polar organic solvents used for LLE. scispace.com

To overcome this, a modified LLE strategy is necessary. The key considerations for developing an effective LLE method for this compound include:

Solvent Selection: A more polar organic solvent or a mixture containing a higher proportion of a polar solvent would be required. Solvents such as ethyl acetate or methyl tert-butyl ether, which have a moderate polarity, could be effective. A combination, such as ethyl acetate and diethyl ether, may also provide the necessary polarity to extract the glucuronide. scispace.com

pH Adjustment: Similar to Olmesartan, acidification of the sample is crucial. The carboxylic acid group of the glucuronic acid moiety has a pKa of approximately 3.1-3.2. scispace.com Therefore, adjusting the pH of the biological matrix to below this value is essential to suppress its ionization and facilitate its transfer into the organic phase. scispace.com

Based on these principles, a proposed LLE method for this compound is outlined in the table below. It is important to note that this is a theoretical protocol that would require empirical optimization and validation.

ParameterProposed ConditionRationale
Biological Matrix Human Plasma or UrineGlucuronides are often found in higher concentrations in urine.
Extraction Solvent Ethyl acetate or a mixture of Ethyl acetate: Diethyl ether (1:1, v/v)A more polar solvent system to accommodate the increased hydrophilicity of the glucuronide metabolite. scispace.com
Sample pH Acidified to pH < 3 with a strong acid (e.g., 1 M HCl)To ensure the protonation of the glucuronic acid's carboxylic group, thereby reducing its polarity. scispace.com
Extraction Procedure Vigorous vortex mixing followed by centrifugationTo maximize the interaction between the analyte and the extraction solvent.
Post-Extraction Evaporation of the organic layer under a stream of nitrogen and reconstitution in an appropriate solventTo concentrate the analyte and prepare it for analysis.

Given the challenges associated with the LLE of highly polar metabolites, alternative sample preparation techniques such as solid-phase extraction (SPE) are often considered. SPE can offer higher selectivity and recovery for polar compounds like this compound. nih.govnih.gov

Structural Elucidation Research of Olmesartan N1 Glucuronide

Definitive Structural Assignment Using Spectroscopic Techniques (NMR, MS/MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the gold standard for the unambiguous determination of the glucuronidation site. A suite of NMR experiments, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (COSY, HSQC, HMBC, and NOESY/ROESY), would be employed to precisely map the connectivity of the glucuronic acid moiety to the olmesartan (B1677269) molecule.

In a typical analysis, the ¹H NMR spectrum would reveal characteristic signals for the anomeric proton of the glucuronic acid ring. The coupling constant (J-value) of this proton is crucial in determining the stereochemistry of the glycosidic bond, with a larger coupling constant (typically around 7-8 Hz) being indicative of a β-configuration, which is the common form in biological glucuronidation.

Two-dimensional NMR experiments are instrumental in pinpointing the exact location of conjugation. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it shows long-range correlations between protons and carbons. A key HMBC correlation would be observed between the anomeric proton of the glucuronic acid and a carbon atom within the imidazole (B134444) ring of the olmesartan moiety, definitively identifying the site of attachment. For instance, a correlation between the anomeric proton (H-1') of the glucuronide and the N1-position linked carbon of the imidazole ring would confirm the N1-glucuronide structure. NOESY or ROESY experiments, which detect through-space correlations, can further corroborate the spatial proximity of the glucuronic acid and the olmesartan molecule.

Tandem Mass Spectrometry (MS/MS) provides complementary information regarding the molecular weight and fragmentation pattern of the metabolite. In a typical MS/MS experiment, the parent ion of Olmesartan N1-Glucuronide would be selected and subjected to collision-induced dissociation. A characteristic neutral loss of the glucuronic acid moiety (176 Da) is a hallmark of glucuronide conjugates. helsinki.fi The resulting fragment ion would correspond to the aglycone, olmesartan. While MS/MS is excellent for identifying a compound as a glucuronide, it is often less definitive than NMR in distinguishing between isomers, as different positional isomers can sometimes yield similar fragmentation patterns. helsinki.fi

Technique Purpose in Structural Elucidation of this compound Expected Key Findings
¹H NMR Determine proton chemical shifts and coupling constants.Characteristic signals for the anomeric proton of the glucuronic acid; J-value indicating β-configuration.
¹³C NMR Determine carbon chemical shifts.Shift in the resonance of the imidazole ring carbon at the site of glucuronidation.
COSY Identify proton-proton correlations within the same spin system.Confirm the proton network within the glucuronic acid and olmesartan moieties.
HSQC Correlate protons to their directly attached carbons.Assign carbon signals based on known proton assignments.
HMBC Identify long-range proton-carbon correlations.Crucial correlation between the anomeric proton of the glucuronic acid and a carbon in the imidazole ring of olmesartan, confirming the N1-linkage.
NOESY/ROESY Identify through-space proton-proton correlations.Confirm the spatial proximity of the glucuronic acid and olmesartan moieties.
MS/MS Determine molecular weight and fragmentation patterns.Observation of the parent ion and a characteristic neutral loss of 176 Da (glucuronic acid).

Identification of Glucuronidation Site(s) on the Olmesartan Moiety

The identification of the specific site of glucuronidation on the olmesartan molecule is a critical step in the structural elucidation of its metabolites. Olmesartan possesses multiple potential sites for glucuronidation, including the carboxyl group, the hydroxyl group, and the nitrogen atoms of the imidazole and tetrazole rings. The formation of N-glucuronides on imidazole rings is a known metabolic pathway for various pharmaceuticals. nih.gov

The definitive identification of the N1-position of the imidazole ring as the site of glucuronidation in this compound would be accomplished primarily through two-dimensional NMR spectroscopy, particularly the HMBC experiment as previously mentioned. The observation of a long-range correlation between the anomeric proton of the glucuronic acid and a carbon atom of the imidazole ring is the most direct evidence for N-glucuronidation.

The chemical shifts of the protons and carbons in the imidazole ring of olmesartan would also be altered upon glucuronidation. A significant downfield shift in the ¹³C NMR spectrum for the carbon atom at the position of conjugation is typically observed. By comparing the NMR spectra of the metabolite with that of the parent olmesartan, these shifts can be identified and used to pinpoint the glucuronidation site.

While less definitive, MS/MS fragmentation patterns can sometimes provide clues about the site of conjugation. However, for N-glucuronides, the fragmentation often results in the neutral loss of the glucuronic acid moiety, which may not provide sufficient information to distinguish between different N-linked isomers. helsinki.fi Therefore, NMR remains the indispensable tool for the unambiguous identification of the glucuronidation site on the olmesartan moiety.

Characterization of Regioisomers and Stereoisomers

The structural complexity of olmesartan allows for the formation of various regioisomers and stereoisomers of its glucuronide conjugates.

Regioisomers are isomers that have the same molecular formula but differ in the position of the glucuronic acid moiety on the olmesartan molecule. In the case of N-glucuronidation on the imidazole ring, two potential regioisomers can exist: this compound and Olmesartan N2-Glucuronide. The ability to distinguish between these regioisomers is paramount for a complete metabolic profile.

The characterization and differentiation of these N-glucuronide regioisomers would again heavily rely on 2D NMR techniques. The precise pattern of HMBC correlations would be unique to each isomer. For the N1-glucuronide, correlations would be observed to the carbons flanking the N1 nitrogen, while for the N2-glucuronide, correlations would be seen with the carbons adjacent to the N2 nitrogen. Additionally, NOESY/ROESY experiments could reveal different spatial interactions for each regioisomer, further aiding in their differentiation.

Stereoisomers are isomers that have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. For this compound, stereoisomerism can arise from the anomeric center of the glucuronic acid. Glucuronides can exist as α- or β-anomers. In biological systems, glucuronidation is an enzymatic process that almost exclusively produces the β-anomer. helsinki.fi The confirmation of the β-configuration is achieved through ¹H NMR by measuring the coupling constant of the anomeric proton. A large coupling constant (typically 7-8 Hz) is characteristic of a trans-diaxial relationship between the protons at C-1' and C-2' of the glucuronic acid ring, which is indicative of the β-anomer.

Isomer Type Description Primary Characterization Technique Key Differentiating Feature
Regioisomers Differ in the position of glucuronidation on the olmesartan molecule (e.g., N1 vs. N2 of the imidazole ring).2D NMR (HMBC, NOESY/ROESY)Unique pattern of long-range proton-carbon correlations and through-space interactions for each isomer.
Stereoisomers (Anomers) Differ in the configuration at the anomeric carbon of the glucuronic acid (α vs. β).¹H NMRCoupling constant of the anomeric proton (large J-value for the β-anomer).

Crystallographic Analysis of Related Solvates and Analogues (Methodological Relevance)

While there is no specific crystallographic data available for this compound in the public domain, the methodological relevance of X-ray crystallography in the structural elucidation of related compounds, such as olmesartan solvates, provides valuable insights. X-ray crystallography offers the most definitive three-dimensional structural information of a molecule in its crystalline state.

Should a crystalline form of this compound be obtained, single-crystal X-ray diffraction would provide precise information on:

Absolute confirmation of connectivity: Unequivocally confirming the attachment of the glucuronic acid moiety to the N1 position of the imidazole ring.

Stereochemistry: Providing the absolute configuration of the anomeric center and the conformation of the glucuronic acid ring.

Conformation: Revealing the preferred conformation of the entire molecule in the solid state, including the torsional angles between the various rings of the olmesartan backbone.

Intermolecular interactions: Detailing the hydrogen bonding and other non-covalent interactions that stabilize the crystal lattice.

The study of olmesartan solvates has demonstrated the utility of crystallographic analysis in understanding the intermolecular interactions and packing arrangements of the olmesartan molecule. This knowledge is methodologically relevant as it provides a foundation for potential crystallographic studies of its metabolites. The techniques used to analyze the crystal structures of olmesartan solvates, such as Hirshfeld surface analysis and fingerprint plot analysis, could be similarly applied to the crystal structure of this compound to understand its solid-state properties.

In the absence of a single crystal, powder X-ray diffraction (PXRD) could be used to characterize the bulk properties of a solid sample of this compound, such as its crystallinity and polymorphic form.

Stability and Degradation Pathways in Research Contexts

Research into Stability-Indicating Analytical Methods

Further research and publication in the scientific community would be necessary to provide the specific information requested on the stability and degradation of Olmesartan (B1677269) N1-Glucuronide.

Impurity Profiling and Control in Research and Analytical Standards

Olmesartan (B1677269) N1-Glucuronide as a Known Impurity or Related Substance

Olmesartan N1-Glucuronide is recognized as a metabolite of Olmesartan. veeprho.comsemanticscholar.org In the course of drug development and manufacturing, metabolites can sometimes be present as impurities in the final drug substance. veeprho.com These substances, formed through metabolic processes in the body, can also arise during the synthesis or degradation of the API. veeprho.com Glucuronidation is a major phase II metabolic reaction that conjugates the drug with glucuronic acid, enhancing its water solubility and facilitating its excretion. veeprho.com For Olmesartan, this process can lead to the formation of glucuronide isomers, including this compound.

The presence of any impurity, including metabolic impurities, in an API must be carefully monitored and controlled. ich.org Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the identification, qualification, and control of impurities in new drug substances and products. ich.org The level of any impurity that has been adequately tested in safety and/or clinical studies is generally considered qualified. ich.org

Analytical Methods for Impurity Detection and Quantification

The accurate detection and quantification of impurities are critical for ensuring the quality of pharmaceutical products. A variety of analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) being the most prominent. scirp.orgderpharmachemica.comchromatographyonline.com

While specific analytical methods dedicated solely to this compound are not extensively detailed in publicly available literature, methods developed for the analysis of Olmesartan and its other related substances can be adapted for this purpose. Furthermore, a validated LC-MS/MS method has been successfully developed for the simultaneous quantification of Olmesartan and its N2-glucuronide metabolite in human plasma, demonstrating the feasibility of separating and quantifying these glucuronide isomers. researchgate.net This method provides a strong basis for the development of similar assays for the N1-isomer.

A stability-indicating HPLC method is crucial for separating the API from its potential impurities and degradation products. scirp.org Such methods are typically developed using a systematic approach, optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve the desired separation. Forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, and heat, are instrumental in identifying potential degradation products and ensuring the specificity of the analytical method. scirp.orgajpaonline.comajpaonline.comnih.gov

The following interactive table outlines a representative LC-MS/MS method that has been used for the separation of Olmesartan and its N2-Glucuronide, which could be adapted for the analysis of the N1-isomer. researchgate.net

Table 1: Representative LC-MS/MS Parameters for the Analysis of Olmesartan and its Glucuronide Metabolites researchgate.net
ParameterCondition
Chromatographic System Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Column Information not publicly available
Mobile Phase Information not publicly available
Flow Rate Information not publicly available
Detection Mass Spectrometry (MS/MS)
Retention Time (Olmesartan) 2.98 min
Retention Time (Olmesartan N2-Glucuronide) 3.42 min

Method validation is a critical component of developing a reliable analytical procedure and is performed according to ICH guidelines. turkjps.org Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). turkjps.orgresearchgate.net

Development of Impurity Reference Standards

The availability of high-purity reference standards is a prerequisite for the accurate identification and quantification of impurities. synzeal.com For this compound, as with other impurities, a well-characterized reference standard is essential for method development, validation, and routine quality control testing.

Reference standards for pharmaceutical impurities are typically produced through chemical synthesis and undergo rigorous characterization to confirm their identity and purity. synzeal.com This characterization often involves a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic purity analysis.

Several commercial suppliers specialize in the synthesis and certification of pharmaceutical reference standards, including those for Olmesartan and its related compounds. synzeal.comcerilliant.com The availability of a certified reference material for this compound from these sources facilitates the accurate monitoring and control of this impurity in the drug substance.

Preclinical Pharmacokinetic and Disposition Studies Non Human Systems

In Vitro Disposition Studies (Non-Human Systems)

Membrane Permeability and Transport Across Cell Lines

Specific studies detailing the membrane permeability and transport of Olmesartan (B1677269) N1-Glucuronide across various cell lines have not been identified in the reviewed literature. Generally, the process of glucuronidation increases the polarity and molecular weight of a compound, which typically results in decreased passive membrane permeability.

Consequently, the transport of glucuronide metabolites across cellular membranes is often dependent on transporter proteins. For the parent compound, olmesartan, involvement of transporters such as Organic Anion-Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Proteins (MRPs) has been demonstrated. nih.govnih.gov It is plausible that Olmesartan N1-Glucuronide may also be a substrate for these or other efflux transporters, which would play a significant role in its cellular disposition. However, without specific experimental data, this remains speculative.

Protein Binding Studies in In Vitro Systems

Direct in vitro protein binding studies for this compound have not been reported in the available literature. The parent drug, olmesartan, is known to be highly bound to plasma proteins. asiapharmaceutics.info The addition of a glucuronic acid moiety can have variable effects on the protein binding of a drug, sometimes increasing and sometimes decreasing the unbound fraction. Given the lack of specific data, the plasma protein binding characteristics of this compound remain to be determined.

Animal Model Pharmacokinetic Investigations (e.g., Rat, Dog)

Pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in vivo.

Absorption, Distribution, Metabolism, Excretion (ADME) in Preclinical Species

Following oral administration of radiolabeled olmesartan medoxomil to rats, a glucuronic acid conjugate of olmesartan was identified as a significant metabolite, accounting for approximately 20% of the total radioactivity in plasma. fda.gov This finding confirms the formation of an olmesartan glucuronide metabolite in this preclinical species. However, the specific isomer (N1 or N2) was not definitively identified in this study.

Detailed ADME studies focusing specifically on the disposition of this compound following its direct administration are not available. Pharmacokinetic data for the parent drug, olmesartan, has been characterized in rats and dogs, showing that it is eliminated through both renal and biliary pathways. nih.govnih.gov The excretion pathway of the glucuronide metabolite would likely be influenced by its transporter-mediated disposition.

Mass Balance Studies in Non-Human Organisms

A mass balance study in rats following administration of radiolabeled olmesartan medoxomil indicated that the olmesartan glucuronide conjugate is a notable component of the circulating metabolites. fda.gov However, a complete mass balance study detailing the routes and rates of excretion specifically for this compound has not been published. Such studies would be necessary to fully understand its elimination pathways.

Role of Transporters in Metabolite Disposition (e.g., OATPs, MRPs)

The disposition of the parent compound, olmesartan, is known to be influenced by uptake transporters like OATP1B1 and OATP1B3, and efflux transporters such as MRP2. nih.gov Glucuronide conjugates of various drugs are frequently substrates for MRPs, which mediate their efflux from cells and contribute to their biliary and renal elimination. It is therefore highly probable that transporters such as MRPs are involved in the disposition of this compound. nih.gov However, specific studies confirming the interaction of this compound with these transporters and quantifying their contribution to its disposition are lacking.

Advanced Research Directions and Future Perspectives

Application of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

The comprehensive profiling of olmesartan (B1677269) N1-glucuronide in biological matrices necessitates the use of sophisticated analytical instrumentation. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone for the quantification of olmesartan and its metabolites. nih.gov However, future research will likely focus on ultra-high-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) or Orbitrap mass analyzers. These technologies offer superior resolution and mass accuracy, enabling the differentiation of isomeric glucuronides and the identification of previously unknown minor metabolites. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for the unambiguous structural elucidation of metabolites. mdpi.comresearchgate.net While challenging due to the typically low concentrations of metabolites in biological samples, advancements in cryoprobe technology have made it possible to acquire detailed structural information from microgram quantities of a substance. helsinki.fi Future research could involve the use of hyphenated techniques like LC-NMR to directly characterize olmesartan N1-glucuronide and other related metabolites in complex mixtures.

Table 1: Advanced Analytical Techniques for this compound Research

TechniqueApplication in this compound ResearchPotential Future Advancements
UPLC-QTOF-MS High-resolution metabolite profiling, accurate mass measurement for formula determination, and fragmentation studies for structural insights.Integration with ion mobility spectrometry for enhanced separation of isomers.
LC-NMR Direct structural elucidation of metabolites in complex mixtures without the need for isolation.Increased sensitivity through further developments in probe technology and data acquisition methods.
Tandem MS (MS/MS) Differentiating isomeric glucuronides through specific fragmentation patterns, potentially aided by chemical derivatization. nih.govnih.govDevelopment of novel fragmentation techniques to better characterize glucuronide linkages.

Computational Chemistry and Modeling for Predicting Glucuronidation Sites and Reactivity

Computational approaches are becoming indispensable in modern drug metabolism research. nih.gov For olmesartan, in silico models can be employed to predict the most likely sites of glucuronidation. This involves assessing the reactivity of different nitrogen and oxygen atoms within the olmesartan molecule towards UDP-glucuronosyltransferase (UGT) enzymes. Techniques such as molecular docking can simulate the interaction of olmesartan with the active sites of various UGT isoforms, providing insights into the specific enzymes responsible for N1-glucuronide formation. nih.govresearchgate.netresearchgate.net

Quantum chemical calculations can further be used to investigate the chemical reactivity of the this compound itself. These calculations can provide information on the molecule's electronic structure, stability, and susceptibility to further reactions, such as hydrolysis. nih.gov This predictive power can help in understanding the biological fate of the metabolite.

Investigation of Species-Specific Differences in Glucuronidation Enzymes and Pathways

Significant species differences in drug metabolism are a well-documented phenomenon, particularly for glucuronidation reactions catalyzed by UGT enzymes. nih.govresearchgate.netlongdom.org The expression and substrate specificity of UGT isoforms can vary considerably between humans, and preclinical animal models such as rats, dogs, and monkeys. researchgate.netnih.govnih.gov For instance, N-glucuronidation of some compounds has shown strong species selectivity, with different species favoring different nitrogen atoms for conjugation. researchgate.netnih.gov

Future research should focus on comparative in vitro studies using liver microsomes from different species to investigate the formation kinetics of this compound. researchgate.netnih.gov Such studies would help in determining which animal model most accurately reflects human metabolism of olmesartan, which is critical for the correct interpretation of preclinical toxicology and pharmacokinetic data. Humanized UGT1 mice could also serve as a valuable tool in predicting human-specific glucuronidation of olmesartan. hyphadiscovery.com

Research into the Chemical Reactivity and Biological Fate of the Glucuronide Conjugate

The chemical stability of glucuronide conjugates can vary. While O-glucuronides can be labile under basic conditions, N-glucuronides may be susceptible to hydrolysis under acidic conditions. nih.gov The stability of this compound under various physiological pH conditions, such as those found in the gastrointestinal tract and urine, warrants investigation. The potential for enzymatic hydrolysis by β-glucuronidases present in the gut microbiota is another important area of research, as this could lead to the regeneration of the active olmesartan molecule and potentially contribute to enterohepatic recirculation. hyphadiscovery.comnih.govresearchgate.netnih.gov

The biological fate of this compound, including its distribution, further metabolism (if any), and excretion pathways, needs to be fully elucidated. Studies have shown that the parent drug, olmesartan, is excreted in both bile and urine. nih.govnih.govclinpgx.org Research is needed to determine the specific transporters involved in the cellular uptake and efflux of this compound, which will provide a more complete picture of its disposition. researchgate.net

Development of Novel Analytical Standards and Reference Materials

The availability of high-purity, well-characterized analytical standards is fundamental for accurate and reliable bioanalytical method development and validation. While reference standards for olmesartan and its prodrug, olmesartan medoxomil, are commercially available, the development of certified reference materials (CRMs) for its metabolites, including this compound, is an ongoing need. sigmaaldrich.comscirp.orgmedchemexpress.com

Future efforts should focus on the chemical or enzymatic synthesis of this compound to produce sufficient quantities for full characterization. helsinki.fi Furthermore, the development of stable isotope-labeled (SIL) internal standards for this compound is crucial for quantitative LC-MS/MS assays. nih.govnih.govacanthusresearch.comhilarispublisher.com SIL internal standards mimic the behavior of the analyte during sample preparation and analysis, leading to more accurate and precise measurements.

Q & A

Basic: What analytical methods are recommended for quantifying Olmesartan N1-Glucuronide in biological matrices?

Answer:
Reverse-phase HPLC coupled with mass spectrometry (LC-MS/MS) is widely used for quantifying this compound due to its sensitivity in detecting glucuronide metabolites. Key steps include:

  • Sample Preparation: Use solid-phase extraction (SPE) to isolate the metabolite from plasma or urine, minimizing matrix interference .
  • Chromatographic Conditions: Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) and column selection (C18 columns) to resolve this compound from endogenous compounds .
  • Validation: Follow ICH guidelines for linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>80%) to ensure reproducibility .

Basic: How can researchers validate the identity of synthesized this compound?

Answer:
Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy: Assign peaks for the glucuronide moiety (e.g., anomeric proton at δ 5.2–5.5 ppm) and compare with Olmesartan’s aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS): Verify the molecular ion ([M-H]⁻ at m/z corresponding to C29H27N6O8) and fragment ions (e.g., loss of glucuronic acid, m/z 446.2) .
  • Comparative Chromatography: Co-elute synthesized and reference standards (if available) under identical HPLC conditions .

Advanced: What experimental models are suitable for studying the pharmacological effects of this compound?

Answer:

  • In Vitro Models: Use TGF-β1-induced valvular interstitial cells (VICs) to assess anti-fibrotic effects, measuring collagen deposition via Sirius Red staining .
  • In Vivo Models: Employ hypertensive Dahl salt-sensitive rats to evaluate metabolite efficacy in reducing oxidative stress (e.g., ROS quantification via DCFDA) and cardiac fibrosis (histopathology) .
  • Human Cohort Studies: Retrospective analyses of electronic health records can identify correlations between metabolite levels and clinical outcomes (e.g., enteropathy incidence, leveraging methods from Korean cohort studies) .

Advanced: How do inter-population metabolic differences impact this compound pharmacokinetics?

Answer:

  • Genetic Polymorphisms: UGT1A1/1A3 enzymes glucuronidate Olmesartan; variants like UGT1A1*28 may reduce metabolic rates in certain populations, necessitating pharmacogenomic screening .
  • Ethnic Disparities: Korean cohort data show no enteropathy risk with Olmesartan, contrasting with European reports. Investigate glucuronide exposure levels using population-specific pharmacokinetic (PopPK) modeling .

Advanced: What strategies resolve contradictions in data on this compound’s role in oxidative stress?

Answer:

  • Mechanistic Studies: Differentiate direct antioxidant effects (e.g., Nrf2 pathway activation) from indirect effects via AT1 receptor blockade using siRNA knockdown in endothelial cells .
  • Dose-Response Analysis: Compare low vs. high glucuronide concentrations in isolated mitochondria to clarify biphasic effects on ROS production .
  • Multi-Omics Integration: Pair metabolomics (glucuronide levels) with transcriptomics (oxidative stress markers) in animal models to identify causal pathways .

Basic: What quality-by-design (QbD) principles apply to formulating this compound delivery systems?

Answer:

  • Critical Quality Attributes (CQAs): Define solubility (>1 mg/mL in biorelevant media) and stability (degradation <5% at 25°C/60% RH) .
  • Risk Assessment: Use failure mode effects analysis (FMEA) to prioritize factors like pH (4–6 optimal for glucuronide stability) and surfactant type (Labrasol® enhances bioavailability) .
  • Design of Experiments (DoE): Apply factorial designs to optimize lipid-based nanoemulsions, varying oil (Capryol™ 90) and co-solvent (Transcutol® HP) ratios .

Advanced: How can researchers investigate this compound’s interaction with renal transporters?

Answer:

  • Transfected Cell Models: Use HEK293 cells overexpressing OAT3 or MRP2 to measure glucuronide uptake/inhibition via LC-MS .
  • Kinetic Studies: Determine Km and Vmax for transporter-mediated uptake, comparing with probenecid (OAT3 inhibitor) to confirm specificity .
  • Clinical Correlations: Analyze urinary excretion data from patients with renal impairment to model transporter contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.